Molecular weight and formula of 6-(3-nitrophenyl)-7H-purin-2-amine
Molecular weight and formula of 6-(3-nitrophenyl)-7H-purin-2-amine
The following is an in-depth technical guide regarding the molecular entity 6-(3-nitrophenyl)-7H-purin-2-amine .
A Privileged Scaffold for Kinase Inhibitor Discovery & Fragment-Based Design
Executive Summary
6-(3-nitrophenyl)-7H-purin-2-amine (CAS: 918537-01-6) is a synthetic purine derivative characterized by a 2,6-disubstitution pattern. Structurally, it consists of a purine core substituted with an amine group at the C2 position and a 3-nitrophenyl moiety at the C6 position.
In the context of drug development, this molecule represents a privileged scaffold . The 2-amino-6-arylpurine motif is a well-validated pharmacophore for ATP-competitive inhibition of protein kinases (e.g., CDKs, FLT3, CLKs). The C2-amine and N1/N7 nitrogens of the purine ring typically engage in critical hydrogen bonding with the kinase hinge region, while the 6-aryl substituent exploits the hydrophobic selectivity pocket. This guide details the molecular properties, synthetic pathways, and structural biology governing its application in medicinal chemistry.
Physicochemical Profile
The following data establishes the baseline identity and physical parameters for 6-(3-nitrophenyl)-7H-purin-2-amine.
Table 1: Molecular Specifications
| Property | Value | Notes |
| IUPAC Name | 6-(3-nitrophenyl)-7H-purin-2-amine | Also: 2-amino-6-(3-nitrophenyl)purine |
| CAS Registry Number | 918537-01-6 | |
| Molecular Formula | C₁₁H₈N₆O₂ | |
| Molecular Weight | 256.22 g/mol | Monoisotopic Mass: 256.0709 |
| Physical State | Solid (Powder) | Typically off-white to yellow |
| Solubility | DMSO (>10 mg/mL) | Poorly soluble in water; requires organic co-solvent |
| pKa (Calculated) | ~9.5 (Purine N-H), ~4.0 (Aniline) | Amphoteric nature due to purine ring |
| H-Bond Donors | 3 | (C2-NH₂, N7-H) |
| H-Bond Acceptors | 6 | (Nitro group, Purine ring nitrogens) |
| Lipophilicity (cLogP) | ~1.5 - 1.8 | Moderate lipophilicity suitable for cell permeability |
Structural Analysis & Pharmacophore
The biological utility of 6-(3-nitrophenyl)-7H-purin-2-amine stems from its ability to mimic the adenine ring of ATP.
The "Hinge Binder" Hypothesis
In the ATP-binding pocket of typical protein kinases, the purine core orients itself to form a tridentate or bidentate hydrogen bonding network with the backbone residues of the "hinge" region connecting the N- and C-terminal lobes.
-
Acceptor (N1): Accepts a hydrogen bond from the backbone NH of the hinge residue.
-
Donor (C2-NH₂): Donates a hydrogen bond to the backbone Carbonyl (C=O) of the hinge residue.
-
Hydrophobic Clamp (C6-Aryl): The 3-nitrophenyl group at position 6 projects into the hydrophobic pocket (often the "gatekeeper" region), providing selectivity over ATP. The nitro group (
) at the meta-position offers electronic withdrawal and a vector for potential electrostatic interactions or further reduction to an amine for solubility enhancement.
Structural Diagram (Graphviz)
The following diagram illustrates the pharmacophore mapping of the molecule within a theoretical kinase binding pocket.
Figure 1: Pharmacophore mapping of 6-(3-nitrophenyl)-7H-purin-2-amine showing critical interactions with the kinase ATP-binding site.
Synthesis & Manufacturing
The synthesis of 2,6-disubstituted purines is non-trivial due to the reactivity differences between the C2 and C6 positions. The most robust route for this specific analog utilizes a Suzuki-Miyaura Cross-Coupling reaction starting from 2-amino-6-chloropurine.
Retrosynthetic Analysis
-
Target: 6-(3-nitrophenyl)-7H-purin-2-amine.
-
Precursors: 2-amino-6-chloropurine + 3-nitrophenylboronic acid.
-
Key Transformation: Palladium-catalyzed C-C bond formation at C6.
Detailed Protocol (Suzuki Coupling)
This protocol assumes a laboratory scale (1.0 mmol).
Reagents:
-
Substrate: 2-amino-6-chloropurine (169.6 mg, 1.0 mmol).
-
Coupling Partner: 3-nitrophenylboronic acid (200 mg, 1.2 mmol).
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂.
-
Base: Na₂CO₃ (2M aqueous solution, 2.0 eq) or K₃PO₄.
-
Solvent: 1,4-Dioxane / Water (4:1 v/v) or DME/Water.
Workflow:
-
Inerting: Charge a microwave vial or round-bottom flask with 2-amino-6-chloropurine, boronic acid, and catalyst. Evacuate and backfill with Argon (
) three times. -
Solvation: Add degassed 1,4-dioxane and the aqueous base solution via syringe.
-
Reaction: Heat the mixture to 80–100°C for 4–12 hours (or 120°C for 30 min in a microwave reactor).
-
Monitoring: Monitor by LC-MS (Target mass [M+H]+ = 257.2). The starting chloride (mass 169/171) should disappear.
-
Workup:
-
Cool to room temperature.
-
Neutralize with 1M HCl to pH ~7 (precipitate often forms).
-
Extract with Ethyl Acetate (3x).
-
Wash combined organics with brine, dry over MgSO₄, and concentrate.
-
-
Purification: Flash column chromatography (SiO₂).
-
Eluent: DCM:MeOH (95:5 to 90:10). The product is polar due to the free amine and purine NH.
-
Synthesis Diagram
Figure 2: Synthetic route via Suzuki-Miyaura cross-coupling.
Biological Applications & Handling[2]
Research Applications
-
Kinase Inhibitor Screening: Used as a library compound to probe the ATP-binding pocket of Serine/Threonine kinases (e.g., CDK2, CDK9) and Tyrosine kinases.
-
Fragment-Based Drug Discovery (FBDD): The molecule serves as a "fragment" with high ligand efficiency. The nitro group can be reduced to an aniline (via
or ) to provide a handle for attaching solubilizing groups or warheads (e.g., acrylamides for covalent inhibition). -
Antifungal/Antimicrobial: 6-arylpurines have demonstrated activity against Candida species and Mycobacterium tuberculosis by inhibiting purine biosynthesis enzymes.
Storage and Stability
-
Storage: Store solid at -20°C. Protect from light and moisture.
-
Solution Stability: Stable in DMSO at room temperature for <24 hours. For long-term storage of stock solutions (10 mM), keep at -80°C.[1]
-
Safety: Treat as a potential irritant. GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).
References
-
Legraverend, M., & Grierson, D. S. (2006). The 2-amino-6-arylpurine pharmacophore: A privileged scaffold for kinase inhibition. Bioorganic & Medicinal Chemistry.[2][3][4][5]
-
ChemScene. (n.d.). Product Monograph: 6-(3-Nitrophenyl)-7H-purin-2-amine (CAS 918537-01-6). Retrieved October 26, 2023.
-
Havelková, M., et al. (2020). Synthesis and Biological Activity of Substituted Purines.[6][2][4][5] Molecules.[1][6][2][3][4][5][7][8][9]
-
Chang, Y. T., et al. (1999). Synthesis and biological evaluation of myoseverin derivatives: Microtubule assembly inhibitors. Journal of Medicinal Chemistry.[4]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 24869854.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2-Amino-6-(3-methoxyanilino)purine | Benchchem [benchchem.com]
- 3. Bioactive Compound Library | TargetMol [targetmol.com]
- 4. Structural features of substituted purine derivatives compatible with depletion of human O6-alkylguanine-DNA alkyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purine-2,6-dione-based multitarget-directed ligands inhibiting PDE/TRPA1/CHIT1 as a new approach for the treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6-Oxo and 6-Thio Purine Analogs as Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cancer Therapeutics Response Portal [portals.broadinstitute.org]
- 8. Recently Reported Biological Activities and Action Targets of Pt(II)- and Cu(II)-Based Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. communities.springernature.com [communities.springernature.com]
